Nedisertib, also known as M3814, is a potent and selective inhibitor of DNA-dependent protein kinase, which plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound is currently undergoing phase 2 clinical trials, showcasing its potential as a therapeutic agent in cancer treatment by targeting DNA repair mechanisms that are often exploited by tumors for survival and proliferation .
Nedisertib is classified under small-molecule inhibitors specifically targeting DNA-PKcs, a key enzyme involved in the repair of double-strand breaks in DNA. Its development is part of a broader effort to identify novel inhibitors that can enhance the efficacy of cancer therapies by impairing the ability of cancer cells to repair DNA damage .
The synthesis of nedisertib involves several chemical reactions that are optimized to yield high purity and potency. The compound's synthesis typically begins with the construction of its core structure through multi-step organic synthesis techniques. Key steps often include:
The synthetic route may also incorporate advanced methodologies such as microwave-assisted synthesis or flow chemistry to improve yields and reduce reaction times .
Nedisertib's molecular structure has been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features several key structural motifs that facilitate its interaction with DNA-PKcs:
Nedisertib primarily functions through competitive inhibition, where it binds to the ATP-binding site of DNA-PKcs, preventing ATP from engaging with the enzyme. Key reactions include:
These studies reveal that nedisertib exhibits a significant decrease in kinase activity at nanomolar concentrations, indicating its potency as an inhibitor .
The mechanism of action for nedisertib revolves around its ability to disrupt the NHEJ pathway, which is crucial for repairing double-strand breaks in DNA. Upon binding to DNA-PKcs:
Data from various studies indicate that treatment with nedisertib can sensitize tumor cells to radiation and chemotherapeutic agents by preventing effective DNA repair .
Nedisertib has significant potential applications in cancer therapy due to its role as a DNA-PKcs inhibitor:
The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy in patients with various cancers, particularly those characterized by deficiencies in homologous recombination repair pathways .
Nedisertib (M3814; Peposertib; MSC2490484A) is a synthetic small molecule with the chemical name (S)-{2-chloro-4-fluoro-5-[7-(morpholin-4-yl)quinazolin-4-yl]phenyl}(6-methoxypyridazin-3-yl)methanol and the molecular formula C₂₄H₂₁ClFN₅O₃ [4] [9]. Its molecular weight is 481.91 g/mol, and it bears the CAS registry number 1637542-33-6 [3] [9]. The compound features a stereogenic center at the benzylic alcohol position, with the pharmacologically active enantiomer exhibiting the (S)-configuration [9]. Key structural components include:
Table 1: Physicochemical Profile of Nedisertib
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₂₁ClFN₅O₃ | [9] |
Molecular Weight | 481.91 g/mol | [3] [9] |
CAS Number | 1637542-33-6 | [3] [9] |
Solubility in Water | Insoluble | [7] [9] |
Solubility in DMSO | 50–96 mg/mL (103.75–199.2 mM) | [7] [9] |
LogP | 3.52 (predicted) | ALOGPS/ [9] |
Melting Point | >200°C (decomposition) | Vendor data/ [9] |
Nedisertib emerged from systematic structure-activity relationship (SAR) studies aimed at developing orally bioavailable DNA-PK inhibitors with high potency and selectivity. Initial leads suffered from metabolic instability or off-target effects against structurally related kinases like PI3K or ATM [6]. Key optimization steps included:
The synthetic route to Nedisertib involves convergent strategies:
Table 2: Key Structural Modifications During Nedisertib Optimization
Structural Feature | Modification Rationale | Impact on Properties |
---|---|---|
Benzylic alcohol | (S)-enantiomer selected | ↑ DNA-PK binding affinity (IC₅₀ <3 nM) |
Quinazoline C7 substituent | Morpholine vs. piperidine | ↓ PI3K inhibition; ↑ solubility |
Pyridazine C6 substituent | Methoxy vs. methyl | Balanced LogP; maintained potency |
Halogenated phenyl ring | Chloro/fluoro retention | Essential for Ku80 interaction |
Nedisertib is a highly selective ATP-competitive inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family [1] [2]. DNA-PKcs, in complex with the Ku70/Ku80 heterodimer, forms the DNA-PK holoenzyme that initiates non-homologous end joining (NHEJ)—the primary pathway for repairing DNA double-strand breaks (DSBs) [1] [6].
Mechanism of Inhibition:Nedisertib binds the ATP-binding cleft of DNA-PKcs with sub-nanomolar affinity (IC₅₀ <3 nM), blocking autophosphorylation at critical serine residues (e.g., Ser2056) required for kinase activation [1] [3] [4]. Cryo-EM studies reveal that Nedisertib stabilizes DNA-PK in a closed conformation, preventing conformational changes necessary for DNA end processing and ligation [1] [2]. This inhibition disrupts the recruitment of downstream NHEJ factors like Artemis, XRCC4, and DNA ligase IV [1].
Kinase Selectivity Profile:Nedisertib exhibits >300-fold selectivity for DNA-PK over related PIKKs (ATM, ATR, mTOR) and PI3K isoforms [3] [6]. In a 24-kinase panel screening, significant inhibition (>50%) was observed only for DNA-PK at 2.5 µM [6]. This specificity arises from:
Salt Bridge Formation: The protonated morpholine nitrogen forms a salt bridge with Asp3926 in DNA-PKcs, absent in PI3Kα [2] [4].
Functional Consequences of Inhibition:Cellular treatment with Nedisertib (0.3–1 µM) suppresses DNA-PK autophosphorylation, leading to:
Table 3: Nedisertib Selectivity Against Key Kinases
Kinase Target | IC₅₀ (nM) | Selectivity vs. DNA-PK |
---|---|---|
DNA-PK | <3 | 1-fold (reference) |
ATM | >1,000 | >333-fold |
ATR | >1,000 | >333-fold |
PI3Kα | 900 | 300-fold |
mTOR | >1,000 | >333-fold |
SMG-1 | >1,000 | >333-fold |
Table 4: Alternate Names for Nedisertib
Synonym | Source/Catalogue Designation |
---|---|
M3814 | Developmental code [3] |
Peposertib | WHO International Nonproprietary Name (INN) [7] |
MSC2490484A | Merck KGaA designation [4] |
(S)-{2-chloro-4-fluoro-5-[7-(morpholin-4-yl)quinazolin-4-yl]phenyl}(6-methoxypyridazin-3-yl)methanol | IUPAC name [9] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4